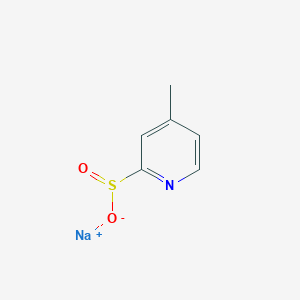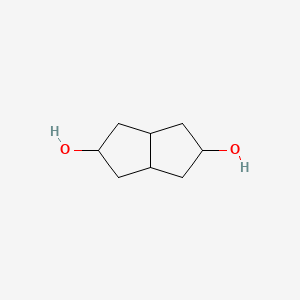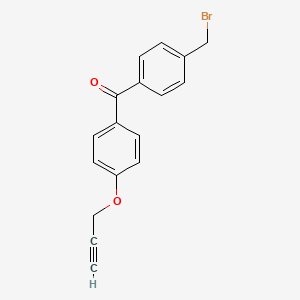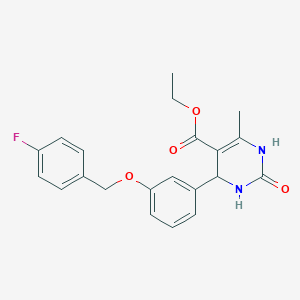
4-(((2,4-Dichlorophenyl)methylene)amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-DICHLOROBENZYLIDENEAMINO)BENZOIC ACID: is an organic compound with the molecular formula C14H9Cl2NO2 It is characterized by the presence of a benzylideneamino group attached to a benzoic acid moiety, with two chlorine atoms substituted at the 2 and 4 positions of the benzylidene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-DICHLOROBENZYLIDENEAMINO)BENZOIC ACID typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 4-aminobenzoic acid. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene moiety, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzylidene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of Schiff base chemistry and related reactions.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry:
- Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(2,4-DICHLOROBENZYLIDENEAMINO)BENZOIC ACID is largely dependent on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The presence of the benzylideneamino group allows for potential binding to active sites, while the chlorine atoms may enhance its reactivity and binding affinity.
Comparación Con Compuestos Similares
- 4-(2,6-DICHLOROBENZYLIDENEAMINO)BENZOIC ACID
- 4-(2,4-DIHYDROXY-BENZYLIDENEAMINO)BENZOIC ACID
Comparison:
- 4-(2,6-DICHLOROBENZYLIDENEAMINO)BENZOIC ACID: Similar in structure but with chlorine atoms at different positions, which may affect its reactivity and biological activity.
- 4-(2,4-DIHYDROXY-BENZYLIDENEAMINO)BENZOIC ACID: Contains hydroxyl groups instead of chlorine atoms, leading to different chemical properties and potential applications.
Propiedades
Número CAS |
71937-04-7 |
|---|---|
Fórmula molecular |
C14H9Cl2NO2 |
Peso molecular |
294.1 g/mol |
Nombre IUPAC |
4-[(2,4-dichlorophenyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C14H9Cl2NO2/c15-11-4-1-10(13(16)7-11)8-17-12-5-2-9(3-6-12)14(18)19/h1-8H,(H,18,19) |
Clave InChI |
FFSUIMOLMFMASL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)N=CC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![azanium;2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate](/img/structure/B11942265.png)

![(E)-3-[1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]-1-phenylprop-2-en-1-one](/img/structure/B11942273.png)
![2-{4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B11942274.png)


![azanium;[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] (1,1,2,2-tetradeuterio-2-hydroxyethyl) phosphate](/img/structure/B11942292.png)





